N-(2-ethoxyphenyl)-2-(4-methyl-1-piperidinyl)acetamide -

N-(2-ethoxyphenyl)-2-(4-methyl-1-piperidinyl)acetamide

Catalog Number: EVT-4571125
CAS Number:
Molecular Formula: C16H24N2O2
Molecular Weight: 276.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Compound X is a novel analogue of lidocaine. [] It has been investigated for its potential antihyperalgesic and antinociceptive activities. [, , ]

Mechanism of Action

While the precise mechanism of action of Compound X remains unclear, its structural similarity to lidocaine suggests it might exert its effects by interacting with voltage-gated sodium channels. [, ] Further research is needed to confirm and elucidate its mechanism of action.

Applications

The primary application explored for Compound X is its potential use as an antihyperalgesic agent, particularly in diabetic neuropathy. [, ]

N2-(Phenoxyacetyl)-N-[4-(1-Piperidinylcarbonyl)benzyl]glycinamide (Compound 14)

  • Compound Description: This compound demonstrates anti-HIV-1 activity by targeting the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding site of the HIV-1 matrix (MA) protein. [] It exhibits broad neutralizing activity against group M HIV-1 isolates with IC50 values ranging from 7.5 to 15.6 μM. []

2-(4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-N-(4-methylphenyl)acetamide (Compound 7)

  • Compound Description: This compound displays potent anti-HIV-1 activity by binding to the PI(4,5)P2 binding pocket of the HIV-1 matrix (MA) protein. [] It demonstrates broad neutralizing activity against tested group M HIV-1 isolates, with IC50 values ranging from 7.5 to 15.6 μM. []

N-[4-Ethoxy-3-(1-piperidinylsulfonyl)phenyl]-2-(imidazo[2,1-b][1,3]thiazol-6-yl)acetamide (Compound 18)

  • Compound Description: Identified as a potential HIV-1 inhibitor, this compound demonstrated antiviral activity in a study evaluating hits from a virtual screen. []

N-(2,6-Dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide (LIA)

  • Compound Description: This lidocaine analog exhibits antinociceptive and antihyperalgesic effects, particularly in diabetic rats. []

[3H]N-{1-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-[(1-methylpiperidin-4-yl)methyl]acetamide (RAMX3)

  • Compound Description: RAMX3 is the first tritium-labeled allosteric modulator developed for the human chemokine receptor CXCR3. It binds to the CXCR3 receptor with a Kd value of 1.08 nM and exhibits potent negative cooperativity with the chemokine CXCL11. [, ] It serves as a valuable tool for discovering and characterizing small molecules as allosteric modulators of the CXCR3 receptor. []

N-{1-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-4-(4-fluorobutoxy)-N-[(1-methylpiperidin-4-yl)methyl]butanamide (BD103)

  • Compound Description: BD103 acts as a biased negative allosteric modulator of the CXC-motif chemokine receptor CXCR3, showing probe-dependent inhibition of signaling. [] Studies using BD103 revealed the amino acid D1864.60 in CXCR3 as crucial for stabilizing its binding conformation. []

5-[(N-{1-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetamido)methyl]-2-fluorophenyl}boronic acid (BD064)

  • Compound Description: Classified as a biased negative allosteric modulator of the CXC-motif chemokine receptor CXCR3, BD064 exhibits probe-dependent inhibition of CXCR3 signaling. [] Research using BD064 identified the amino acids F1313.32 and Y3087.43 in CXCR3 as contributing specifically to its binding pocket. []

N-[4-(2-Fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-2-([3-(2-methyl-1-piperidinyl)-propyl]amino)acetamide-(Z)-2-butanedioate (1:2) (PD 108298)

  • Compound Description: This compound, a proposed neuroleptic drug, was observed to induce mammary adenocarcinomas in male rats after 13 weeks of treatment. [, ] It showed mutagenic activity in strains TA98 and TA100 of Salmonella typhimurium after metabolic activation. []

2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]acetamide hydrochloride (PD 109394)

  • Compound Description: Proposed as a neuroleptic drug, this compound induced mammary adenocarcinomas in male rats following 13 weeks of treatment. [, ] Similar to PD 108298, it exhibited mutagenic properties in Salmonella typhimurium strains TA98 and TA100 after metabolic activation. []

[[(1,2-Dihydro-2-oxo-4-quinolinyl)methyl]thio]-N-[[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-Z-2-butenyl]acetamide (SWR-215)

  • Compound Description: SWR-215 exhibits potent and long-lasting antiulcer activity. [] It demonstrates strong histamine H2-receptor antagonism and effectively inhibits gastric acid secretion. [] Additionally, SWR-215 protects against various experimentally induced gastric and duodenal lesions. []

2-Acetoxy-N-[3-[m-(1-piperidinylmethyl)phenoxy]propyl]acetamide hydrochloride (Roxatidine acetate, ROX)

  • Compound Description: Roxatidine acetate is a histamine H2-receptor antagonist used clinically to treat gastritis, gastric ulcers, and duodenal ulcers. [] Its pharmacologically active metabolite, 2-hydroxy-N-[3-[m-(1-piperidinylmethyl)phenoxy]propyl]acetamide (M-1), undergoes further metabolism by specific cytochrome P450 enzymes. []

Properties

Product Name

N-(2-ethoxyphenyl)-2-(4-methyl-1-piperidinyl)acetamide

IUPAC Name

N-(2-ethoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

InChI

InChI=1S/C16H24N2O2/c1-3-20-15-7-5-4-6-14(15)17-16(19)12-18-10-8-13(2)9-11-18/h4-7,13H,3,8-12H2,1-2H3,(H,17,19)

InChI Key

RWMFQGVELTWWMM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2CCC(CC2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.